1-(苯磺酰基)-1H-吲哚-3-羧酸

描述

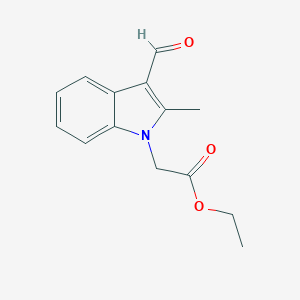

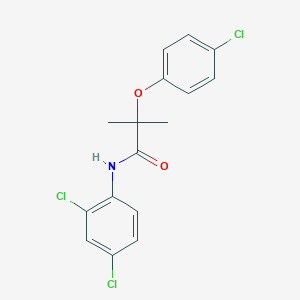

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a chemical compound that can be used for chemoselective cross-coupling to form carbon-carbon bonds . It is also known as 1-(Phenylsulfonyl)indole-3-boronic acid .

Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid involves several steps. One approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another approach involves the use of 1-(Phenylsulfonyl)pyrrole as a starting material .Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is C15H11NO4S . Its average mass is 301.317 Da and its monoisotopic mass is 301.040863 Da .Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura type reactions, which are widely used for forming carbon-carbon bonds . It can also react with alcohols to produce alkyl halides and water .Physical and Chemical Properties Analysis

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 570.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 79.4±0.5 cm3 .科学研究应用

合成和结构分析:已经合成了 1-(苯磺酰基)吲哚的衍生物,并通过单晶 X 射线晶体学确定了它们的结构。这些化合物包括 3-硝基-1-(苯磺酰基)-1H-吲哚-2-胺、N-(叔丁基)-3-硝基-1-(苯磺酰基)-1H-吲哚-2-胺和叔丁基 4-(苯磺酰基)-[1,2,3]三唑并[4,5-b]吲哚-1(4H)-羧酸盐(Mannes 等,2017)。

磺化技术:已经开发了使用乙腈中的氯磺酸对 1-苯磺酰基-1H-吡咯和 1-苯磺酰基-1H-吲哚进行有效的磺化,为合成相应的磺酰氯提供了一种清洁且简单的方案(Janosik 等,2006)。

合成中的锂化途径:已经开发出一种直接的锂化途径来制备 2-酰基-1-(苯磺酰基)吲哚,这是一种用于此类合成的有效方法(Jiang 和 Gribble,2002)。

缩合反应中的催化活性:丙磺酸功能化的周期介孔苯并二硅已在吲哚在苯甲醛上的酸催化缩合中显示出高催化活性,突出了在催化中的潜在应用(Siegel 等,2012)。

药理应用:某些衍生物,例如 2-(苯磺酰基)-1,2,3,4-四氢-9H-吡啶并[3,4-b]吲哚-3-羧酸,已合成并评估其抗糖尿病活性,表明潜在的药理应用(Choudhary 等,2011)。

在合成化学中的应用:1-(苯磺酰基)吲哚-2-基三氟甲磺酸酯已被用作合成 2-取代吲哚的试剂,展示了其在合成化学中的效用(Joseph 等,1996)。

DNA 相互作用研究:已经进行了 3-苯硫基-2-[1'-苯磺酰基-2'(3-吡啶基)乙烯基]吲哚的 X 射线结构分析及其与小牛胸腺 DNA 的相互作用,采用光谱方法,表明在生物化学和分子生物学中的潜在应用(Sivaraman 等,1996)。

作用机制

Target of Action

This compound is a derivative of indole, a heterocyclic aromatic organic compound that is a structural element of many natural substances such as alkaloids . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid may interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid may also influence pathways related to tryptophan metabolism or other pathways involving indole derivatives.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, migration, differentiation, and apoptosis.

属性

IUPAC Name |

1-(benzenesulfonyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBYLZYNVIQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353034 | |

| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278593-17-2 | |

| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)